molecular formula C15H19NO3 B8645505 Methyl 1-benzyl-2-oxoazepane-3-carboxylate CAS No. 309748-10-5

Methyl 1-benzyl-2-oxoazepane-3-carboxylate

Cat. No. B8645505
M. Wt: 261.32 g/mol
InChI Key: YHEXYLBZBBRUPR-UHFFFAOYSA-N
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Patent
US06645980B1

Procedure details

LDA was prepared as follows: Diisopropyl amine (15.2 mL, 110 mmol) freshly distilled under N2 and over CaH2 was added to 110 mL of anhydrous THF in a dry flask, and the solution was cooled to 0° C. in an ice bath. nBuLi (73.3 mL, 111 mmol) was added dropwise, and the reaction was stirred at 0° C. for 1 hour. The freshly prepared LDA was added dropwise to a −70° C. solution of 1-Benzyl-azepan-2-one (142) (10.98 g, 544.0 mmol) dissolved in anhydrous Et2O (70 mL). The reaction was stirred at −70° C. for 1 hour, then dimethyl carbonate (4.55 mL, 544 mmol) was added dropwise. The reaction was allowed to warm to room temperature overnight. The reaction was judged complete by HPLC, and was slowly poured into 5N HCl stirring in an ice bath. The organic layer was extracted. The aqueous layer was washed with CH2Cl2 two times, and the combined organics were dried with sodium sulfate, filtered and concentrated in vacuo. Crude material was purified on an automated flash column with 80:20 Hexanes:EtOAc to obtain 10.85 g, (77%) of 1-benzyl-2-oxo-azepane-3-carboxylic acid methyl ester (143) as a pale yellow oil. 1H NMR (CDCl3) 7.42-7.10 (5H, broad s), 4.61 (1H, d, J=14.7 Hz), 4.50 (1H, d, J=14.7 Hz), 3.74 (3H, s), 3.7-3.64 (1H, m), 3.40-3.13 (2H, m), 2.12-1.98 (1H, m), 1.92-1.73 (2H, m), 1.66-1.42 (2H, m), 1.32-1.16 (1H, m) ppm. 13C NMR (CDCl3, 75 MHz) 171.94, 171.04, 137.28, 128.55, 128.24, 127.43, 52.15 (2), 51.27, 48.31, 27.87, 27.41, 25.91 ppm. LRMS: 261.73.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
73.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.98 g
Type
reactant
Reaction Step Three
Quantity
4.55 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Name
Quantity
110 mL
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li:8]CCCC.[Li+].CC([N-]C(C)C)C.[CH2:21]([N:28]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][C:29]1=[O:35])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[C:36](=O)([O:39]C)[O:37][CH3:38].Cl>CCOCC.C1COCC1>[Li+:8].[CH3:2][CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])[CH3:3].[CH3:38][O:37][C:36]([CH:30]1[CH2:31][CH2:32][CH2:33][CH2:34][N:28]([CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:29]1=[O:35])=[O:39] |f:2.3,9.10|

Inputs

Step One
Name
Quantity
15.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
73.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCCC1)=O
Step Four
Name
Quantity
4.55 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2 two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crude material was purified on an automated flash column with 80:20 Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Type
product
Smiles
COC(=O)C1C(N(CCCC1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.